Structural Differentiation: Z-Configuration and 2-Hexyloxybenzylidene Substituent Pattern Relative to Published DHIT Series
The target compound differs from the most thoroughly characterized DHIT (5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one) derivatives in three key structural features: (i) it possesses a fully unsaturated imidazo[2,1-b]thiazol-3(2H)-one core with 5,6-diphenyl substitution rather than the 5,6-dihydro core of the published DHIT series; (ii) it carries a 2-(hexyloxy)benzylidene substituent at C-2, whereas the most potent published DHIT derivative (compound 1b) bears a 4-hydroxy-3,5-dimethoxybenzylidene moiety; and (iii) it adopts the Z-configuration at the exocyclic double bond, which in the arylidene imidazothiazole class has been shown to influence receptor binding geometry [1]. In the DHIT tyrosinase inhibitor series (Ryu et al., 2022), the most active compound 1b exhibited an IC50 of 0.88 ± 0.91 μM against mushroom tyrosinase, approximately 100-fold more potent than kojic acid (IC50 = 84.41 ± 2.87 μM) [2]. The hexyloxy chain in the target compound provides a distinct lipophilic environment (calculated logP contribution of approximately +3.5 from the hexyloxy group alone) compared to the polar hydroxy/methoxy substituents in 1b, suggesting divergent target engagement profiles . No direct head-to-head comparison data exist between this compound and its analogs.
| Evidence Dimension | Structural differentiation: benzylidene substituent vs. most active published analog |
|---|---|
| Target Compound Data | 2-(hexyloxy)benzylidene; 5,6-diphenyl; Z-configuration; C30H28N2O2S; MW 480.6 g/mol |
| Comparator Or Baseline | Compound 1b (DHIT series): 4-hydroxy-3,5-dimethoxybenzylidene; 5,6-dihydro core; MW ~396 g/mol; tyrosinase IC50 = 0.88 ± 0.91 μM [2] |
| Quantified Difference | No direct activity comparison available; hexyloxy chain adds ~84 Da mass and ~3.5 logP units vs. 1b; fully unsaturated core vs. dihydro core |
| Conditions | Structural comparison only; tyrosinase assay data for 1b from Ryu et al. (2022) using mushroom tyrosinase with L-tyrosine substrate |
Why This Matters
The hexyloxybenzylidene motif represents an underexplored region of SAR space within this chemotype; its procurement enables screening in assays where lipophilic benzylidene substituents may confer differential membrane permeability or target binding relative to published polar analogs.
- [1] Kiec-Kononowicz K, Karolak-Wojciechowska J, Michalak B, Pękala E, Schumacher B, Müller CE. Arylidene imidazothiazoles. Synthesis, structure and benzodiazepine receptor binding. Journal of Heterocyclic Chemistry, 1999; 36(1): 257-263. View Source
- [2] Ryu IY, et al. Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies. Computational and Structural Biotechnology Journal, 2022; 20: 899-912. View Source
